molecular formula C13H15N3 B7905258 8-(1-piperazinyl)Quinoline

8-(1-piperazinyl)Quinoline

Cat. No. B7905258
M. Wt: 213.28 g/mol
InChI Key: DCUZDOXGNVJQQL-UHFFFAOYSA-N
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Description

8-(1-piperazinyl)Quinoline is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Quipazine (2-(1-piperazinyl)quinoline maleate) has been studied for its potential anti-Parkinsonian properties. It inhibits the uptake of 3H-dopamine and 3H-serotonin into rat striatal tissue in vitro, suggesting serotonergic and dopaminergic effects in the central nervous system (Medon, Leeling, & Phillips, 1973).

  • Certain 8-quinolinamine derivatives have shown effectiveness against Leishmania donovani infections in hamsters, indicating potential in antileishmanial therapy (Johnson & Werbel, 1983).

  • 2-(1-piperazinyl)-quinoline has demonstrated significant potency in provoking contractions of uterine smooth muscle in vivo and in vitro, more potent than methylergonovine, indicating potential applications in gynecology (Hong & Pardo, 1966).

  • Quinoline derivatives have been synthesized and evaluated for antimycobacterial activity, showing significant activity against Mycobacterium tuberculosis. This suggests their potential as antitubercular agents (Sahoo et al., 2022).

  • Quinoline derivatives have been studied for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development (Koga et al., 1980).

  • Quinoline derivatives have shown potential as histamine and platelet activating factor antagonists and leukotriene inhibitors, indicating possible therapeutic applications in asthma (Paris et al., 1995).

properties

IUPAC Name

8-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUZDOXGNVJQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 8-(4-benzyl-piperazin-1-yl)quinoline (2.63 g, 8.7 mmol) in methylene chloride (30 ml) was added vinyl chloroformate (1.1 ml, 13 mmol) at room temperature slowly. The reaction mixture was refluxed for 2 hours, and then concentrated under vacuum. The residue was dissolved in 12 N hydrochloric acid (20 ml) and stirred at room temperature for 1 hour. The mixture was concentrated, the residue was taken up with 40 ml ethanol and heated up to 50° C. for 2 hours. The solvent was removed under vacuum, the residue was dissolved in 1 N sodium hydroxide-ethyl acetate and extracted with ethyl acetate and washed with water. The organic layer was dried over anhydrous sodium sulfate. The solvent was removed under vacuum. Chromatography (10-30% methanol -methylene chloride plus ammonium hydroxide) afforded 1.86 g (90%) yellow oil; MS EI m/e 213 (M)+.
Quantity
2.63 g
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reactant
Reaction Step One
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1.1 mL
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

8-(Piperazin-1-yl)quinoline is prepared from 8-bromoquinoline and piperazine as described in Step 1 of Preparation 54A to afford about 490 mg (95%). EIS-MS 207.8 (M+1).
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
54A
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 8-aminoquinoline (1.5 g), bis-(2-chloroethyl)amine hydrochloride (2.04 g), o-dichlorobenzene (4.5 mL) and n-hexanol (0.45 mL) was stirred at reflux temperature for 5 h. After cooling to room temperature, the mixture was treated with 2 N NaOH (10 mL) and extracted with CH2Cl2 (3×20 mL). The purification was carried out by flash chromatography (CH2Cl2-2 N methanolic NH3) 97:3 to give 0.48 g (22%) of the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.